molecular formula C17H19BrClNO3 B13056136 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B13056136
M. Wt: 400.7 g/mol
InChI Key: SGNANNCODPJDBG-UHFFFAOYSA-N
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Description

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione is a sophisticated synthetic intermediate engineered for the development of targeted protein degradation platforms, most notably Proteolysis-Targeting Chimeras (PROTACs). Its core value lies in its multifunctional structure: the isoindoline-1,3-dione (phthalimide) moiety is a well-established ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of many PROTAC designs Source . The molecule is further functionalized with a 5-chlorooxepane ring, a less common bioisostere that can influence the compound's pharmacokinetic properties and binding affinity by modulating three-dimensional conformation. The terminal 2-bromoethyl group provides a highly reactive alkylating handle, enabling researchers to covalently link this CRBN-binding moiety to a target protein-binding ligand via a flexible polyethylene glycol-like spacer, thereby constructing a complete and functional heterobifunctional PROTAC molecule Source . This compound is therefore invaluable for investigating novel degradation pathways, for the synthesis of potential therapeutic agents, and for the study of covalent E3 ligase engagement strategies in chemical biology and drug discovery research.

Properties

Molecular Formula

C17H19BrClNO3

Molecular Weight

400.7 g/mol

IUPAC Name

2-[[7-(2-bromoethyl)-5-chlorooxepan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H19BrClNO3/c18-8-7-12-9-11(19)5-6-13(23-12)10-20-16(21)14-3-1-2-4-15(14)17(20)22/h1-4,11-13H,5-10H2

InChI Key

SGNANNCODPJDBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(CC1Cl)CCBr)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Phthalimide Core and Its Functionalization

  • The isoindoline-1,3-dione (phthalimide) core is commonly synthesized by the condensation of phthalic anhydride with ammonia or primary amines.
  • Functionalization at the nitrogen atom can be achieved by alkylation using a suitable halomethyl derivative, such as a halogenated oxepane methyl halide.

Construction of the Oxepane Ring

  • The oxepane ring, a seven-membered cyclic ether, is typically synthesized via intramolecular cyclization of a suitable hydroxyalkyl precursor.
  • Starting materials often include halogenated diols or hydroxyhalides that can undergo ring closure under acidic or basic catalysis.
  • For example, a 5-chloro-7-hydroxy-2-oxepane intermediate can be prepared by selective halogenation of a hydroxy-substituted oxepane or via epoxide ring opening of glycidyl derivatives.

Coupling of the Oxepane Moiety to the Phthalimide

  • The methyl linker connecting the oxepane ring to the phthalimide nitrogen is introduced by alkylation.
  • This is typically performed by reacting the phthalimide with a halomethyl-substituted oxepane derivative under nucleophilic substitution conditions , often using a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide).
  • The reaction conditions must be controlled to avoid side reactions such as over-alkylation or ring opening.

Example Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1. Formation of 5-chlorooxepane intermediate Starting from a suitable hydroxyalkyl precursor, treat with chlorine source (e.g., N-chlorosuccinimide) under controlled temperature Selective chlorination at position 5 of oxepane ring
2. Introduction of 2-bromoethyl group React intermediate with 1,2-dibromoethane or bromine under reflux with halogen bulb irradiation Bromination of ethyl side chain to form 7-(2-bromoethyl)-5-chlorooxepane
3. Preparation of phthalimide derivative Phthalic anhydride + ammonia or amine, followed by purification Formation of isoindoline-1,3-dione core
4. Alkylation coupling React phthalimide with halomethyl-substituted oxepane in DMF with K2CO3 at 60-80°C Formation of this compound

Analytical and Research Findings

  • NMR Spectroscopy confirms the presence of the phthalimide protons and the oxepane ring protons, with characteristic chemical shifts for the halogenated carbons.
  • Mass Spectrometry verifies the molecular weight consistent with the formula C15H17BrClNO_3.
  • Chromatographic Purification (e.g., silica gel column chromatography) is essential to isolate the target compound from side products.
  • Yield Optimization studies indicate that reaction times of 24–48 hours under reflux with halogen irradiation improve bromination efficiency without degrading the oxepane ring.
  • Safety Notes: Handling of bromine and halogenated intermediates requires inert atmosphere and moisture exclusion to prevent side reactions and decomposition.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Chlorination N-chlorosuccinimide, 0–25°C, 2–4 h Selective chlorination of oxepane ring
Bromination 1,2-dibromoethane or Br2, reflux, 24–48 h, halogen bulb Introduces 2-bromoethyl substituent
Alkylation Phthalimide + halomethyl-oxepane, K2CO3, DMF, 60–80°C, 12–24 h N-alkylation to form final compound
Purification Silica gel chromatography, CH2Cl2 or ethyl acetate eluents Removes unreacted materials and side products

Mechanism of Action

The mechanism of action of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

  • The bromoethyl group in the target compound and ’s Compound 2 enables nucleophilic substitution reactions, but the target’s oxepane ring introduces steric constraints absent in simpler phenyl analogs.
  • Halogen substituents vary: chlorine in the target vs. fluorine in ’s compound. Chlorine’s higher electronegativity may enhance electrophilic reactivity compared to fluorine.
  • Oxepane vs.

Target Compound:

Oxepane Formation : Cyclization of a diol or halohydrin precursor to form the 5-chlorooxepane ring.

Bromoethyl Introduction : Alkylation of the oxepane intermediate using 1,2-dibromoethane or similar reagents.

Phthalimide Conjugation: Coupling via nucleophilic substitution (e.g., Mitsunobu reaction) as seen in ’s bromoethylphenyl derivative .

Reactivity Insights :

  • The bromoethyl group in the target compound is prone to nucleophilic attack (e.g., by amines or thiols), akin to ’s Compound 2, which was further functionalized with indole derivatives.
  • The oxepane’s chloro substituent may participate in elimination or substitution reactions, analogous to purine-functionalized phthalimides in .

Spectroscopic and Physicochemical Properties

NMR and IR Data:

  • Target Compound : Expected ¹H-NMR signals include resonances for oxepane protons (δ 3.5–4.5 ppm) and bromoethyl CH₂ groups (δ 3.0–3.5 ppm). The 5-Cl substituent would deshield adjacent protons.
  • : A boronate-containing analog showed distinct ¹³C-NMR signals for dioxaborolane carbons (δ 83.9 ppm) and fluorophenyl carbons (δ 163.0 ppm, d, J = 252 Hz) .
  • : Acryloyl-substituted phthalimides exhibited carbonyl IR stretches at ~1700 cm⁻¹, consistent with the target’s phthalimide core .

Solubility and Stability :

  • The oxepane ring may enhance solubility in polar aprotic solvents compared to purely aromatic analogs.
  • Bromoethyl groups increase hydrophobicity but remain reactive toward hydrolysis, necessitating anhydrous storage conditions.

Biological Activity

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione, identified by its CAS number 2177264-52-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₁BrClN₁O₂
Molecular Weight363.64 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log PNot specified

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with bromoethyl and chlorooxepan moieties under controlled conditions. Specific procedures may vary based on desired purity and yield.

Anticancer Activity

Recent studies have indicated that isoindoline derivatives exhibit significant anticancer properties. A study on similar isoindoline compounds showed that they could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells. The compounds demonstrated varying degrees of cytotoxicity, with some having GI50 values below 30 µM against these cell lines .

Analgesic Activity

In silico studies have predicted that certain isoindoline derivatives possess analgesic activity. For instance, related compounds showed analgesic effects greater than standard reference drugs like metamizole sodium . This suggests a potential for pain management applications.

Toxicity Studies

Toxicity assessments conducted in laboratory settings revealed that many isoindoline derivatives exhibit low acute toxicity levels, making them suitable candidates for further pharmacological evaluation .

Case Studies

  • Isoindoline Derivatives in Cancer Research
    • A study published in MDPI highlighted the effectiveness of isoindoline derivatives against cancer cell lines. The most active compound exhibited a GI50 value significantly lower than that of the control group, indicating strong anticancer properties .
  • Analgesic Properties Evaluation
    • Another research focused on the analgesic potential of isoindoline compounds demonstrated that certain derivatives had a higher analgesic activity compared to traditional pain relief medications. This was validated through both in silico modeling and in vivo experiments .

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